(5-chloro-2-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
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Description
(5-chloro-2-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H22ClN3O4S and its molecular weight is 435.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds with similar structural features have been synthesized and evaluated for various biological activities. For example, benzothiazoles and pyridine derivatives have been prepared and shown to exhibit antimicrobial activity against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). This implies that our compound might also be explored for its antimicrobial properties.
Another study reported the discovery and synthesis of derivatives with potent selective estrogen receptor modulator (SERM) activity, indicating potential for research in hormone-related diseases (Palkowitz et al., 1997). This suggests a potential area of investigation for the compound in endocrine system-related functions.
Antitumor Activity
- Novel compounds including thiadiazole derivatives have been synthesized and shown to demonstrate inhibitory effects on the growth of various cancer cell lines, suggesting potential antitumor applications (Bhole & Bhusari, 2011). This area of research could be relevant for exploring the antitumor potential of the compound.
Molecular Interaction Studies
- Detailed studies on the molecular interaction of related compounds with biological receptors have been conducted, revealing insights into binding affinities and mechanisms of action (Shim et al., 2002). Such studies could guide the exploration of the compound's interactions with specific biological targets.
Enzyme Inhibition and Molecular Docking
- Research into benzimidazole derivatives bearing triazole as EGFR inhibitors conducted through density functional theory and molecular docking studies has highlighted the potential for cancer therapy research (Karayel, 2021). Similar methodologies could be applied to investigate the compound's potential as an enzyme inhibitor.
Structural and Conformational Analysis
- Isomorphous structures of related compounds have been studied, revealing insights into their molecular stabilities and conformational behaviors, which could be important for understanding the physicochemical properties of the compound (Rajni Swamy et al., 2013).
Imaging Agent Synthesis
- Synthesis of PET agents for imaging specific enzymes in diseases like Parkinson's suggests a research application in diagnostic imaging (Wang et al., 2017). This area could be explored with the compound for imaging applications in neurodegenerative diseases.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S/c1-22-17-5-3-4-6-18(17)24(29(22,26)27)15-9-11-23(12-10-15)20(25)16-13-14(21)7-8-19(16)28-2/h3-8,13,15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISVJFKWZHCZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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